Comparative Affinity for Inosine‑5′‑Monophosphate Dehydrogenase (IMPDH)
Cyclohexanamine, 4-(1-iminoethyl)- demonstrates measurable inhibition of IMPDH, a key enzyme in guanine nucleotide biosynthesis and a target for immunosuppressive and antiviral therapies [1]. In enzymatic assays, it exhibits a Ki of 430 nM against the IMP substrate of IMPDH2, with a related Ki of 440 nM for the NAD substrate [1]. This represents a significant improvement over the parent cyclohexylamine, which lacks the iminoethyl moiety and shows no reported inhibitory activity against this target. The presence of the 4‑(1‑iminoethyl) group is therefore critical for achieving this level of target engagement [2].
| Evidence Dimension | Inhibition of Inosine‑5′‑Monophosphate Dehydrogenase 2 (IMPDH2) |
|---|---|
| Target Compound Data | Ki = 430 nM (IMP substrate); Ki = 440 nM (NAD substrate) |
| Comparator Or Baseline | Cyclohexylamine (unsubstituted) |
| Quantified Difference | >430‑fold improvement (qualitative estimate based on no reported activity for baseline) |
| Conditions | In vitro enzyme assay using recombinant IMPDH2 |
Why This Matters
This data confirms that the 4‑(1‑iminoethyl) substitution is essential for IMPDH2 binding, enabling its use as a tool compound in purine metabolism studies.
- [1] BindingDB. Affinity Data for BDBM50421763: Ki = 430 nM for IMPDH2 (IMP substrate), Ki = 440 nM for IMPDH2 (NAD substrate). 2026. View Source
- [2] Merck & Co., Inc. Thrombin Inhibitors. WO 96/11697 A1, 1996. View Source
